3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL
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Overview
Description
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL is a chemical compound with the molecular formula C6H10F3NO and a molecular weight of 169.14 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a pyrrolidin-3-ol structure. The trifluoroethyl group imparts unique properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-pyrrolidinol with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce trifluoroethylamines .
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridin-2-ol: This compound has a similar trifluoromethyl group but differs in the pyridine ring structure.
2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: This compound contains a bromine atom and a pyridine ring, making it structurally similar but functionally different.
Uniqueness
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-OL is unique due to its combination of the trifluoroethyl group and the pyrrolidin-3-ol structure. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H10F3NO |
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Molecular Weight |
169.14 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)3-5(11)1-2-10-4-5/h10-11H,1-4H2 |
InChI Key |
IBQOOWXBOZJFHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC(F)(F)F)O |
Origin of Product |
United States |
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